LCS3

Description

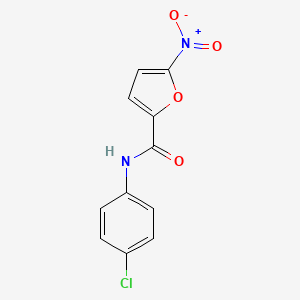

The exact mass of the compound N-(4-chlorophenyl)-5-nitro-2-furamide is 266.0094344 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBZJNUHQINERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Inhibitor LCS3: A Targeted Approach to Inducing Oxidative Stress and Apoptosis in Lung Cancer

An In-Depth Technical Guide on the Mechanism of Action of the LCS3 Compound

Abstract

The compound this compound has emerged as a promising agent in preclinical studies for its selective cytotoxicity against lung adenocarcinoma (LUAD) cells. This technical guide delineates the mechanism of action of this compound, a reversible and uncompetitive dual inhibitor of the critical antioxidant enzymes glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1). By disrupting the cellular redox homeostasis, this compound induces significant oxidative stress, leading to the activation of the NRF2 signaling pathway and culminating in the apoptotic demise of cancer cells. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental methodologies for the scientific community engaged in drug discovery and development.

Core Mechanism of Action: Dual Inhibition of Key Disulfide Reductases

The primary mechanism of action of this compound is its ability to inhibit two crucial enzymes in the cellular antioxidant defense system: glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1).[1][2][3] this compound acts as a reversible and uncompetitive inhibitor of both enzymes.[1][2][3] This dual inhibition is a key feature of its anticancer activity, as it simultaneously cripples two major pathways responsible for maintaining redox homeostasis.

-

Glutathione Disulfide Reductase (GSR): GSR is a central enzyme in the glutathione system, responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a major cellular antioxidant, crucial for detoxifying reactive oxygen species (ROS).

-

Thioredoxin Reductase 1 (TXNRD1): TXNRD1 is a key component of the thioredoxin system. It reduces thioredoxin, which in turn reduces a variety of cellular proteins, playing a vital role in antioxidant defense and cell growth.

By inhibiting both GSR and TXNRD1, this compound effectively shuts down the cell's ability to counteract oxidative stress, leading to a rapid accumulation of ROS.

Signaling Pathway and Downstream Effects

The inhibition of GSR and TXNRD1 by this compound triggers a cascade of downstream cellular events, primarily driven by the resulting oxidative stress.

Induction of Oxidative Stress

The immediate consequence of GSR and TXNRD1 inhibition is a surge in intracellular reactive oxygen species (ROS).[1][3] This is due to the cell's diminished capacity to neutralize ROS through the glutathione and thioredoxin systems. The accumulation of ROS leads to damage of cellular components, including lipids, proteins, and DNA.

Activation of the NRF2 Pathway

In response to the elevated oxidative stress, lung adenocarcinoma cells activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][4] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept inactive in the cytoplasm by its repressor, KEAP1. However, under oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and initiates the transcription of its target genes. This compound treatment has been shown to increase the protein levels of NRF2 and its downstream targets.[1]

Induction of Apoptosis

The sustained and overwhelming oxidative stress induced by this compound ultimately pushes the cancer cells towards programmed cell death, or apoptosis.[1][4] This is evidenced by the increased cleavage of caspase 3, caspase 7, and/or PARP1 in this compound-sensitive LUAD cell lines.[1]

Below is a diagram illustrating the signaling pathway initiated by this compound.

Caption: Mechanism of action of the this compound compound.

Quantitative Data

The efficacy of this compound has been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme |

| IC50 | 3.3 µM | Glutathione Disulfide Reductase (GSR) |

| IC50 | 3.8 µM | Thioredoxin Reductase 1 (TXNRD1) |

| Table 1: Inhibitory Concentration of this compound against Target Enzymes.[1] |

| Cell Line Type | Number of Cell Lines | This compound IC50 |

| Non-Small Cell Lung Cancer (NSCLC) | 24 out of 25 tested | < 5 µM |

| Non-transformed lung cells | 2 tested | > 10 µM |

| Table 2: In Vitro Efficacy of this compound in Lung Cancer Cell Lines.[1][4] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Target Identification: Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling was employed to identify the cellular targets of this compound.[2][3] This method is based on the principle that the thermal stability of a protein changes upon ligand binding.

Experimental Workflow:

Caption: Workflow for Thermal Proteome Profiling (TPP).

Methodology:

-

Cell Culture and Treatment: Lung adenocarcinoma cells are cultured and treated with either this compound or a vehicle control.

-

Heating: The treated cells or cell lysates are divided into aliquots and heated to a range of different temperatures.

-

Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Sample Preparation for Mass Spectrometry: The soluble proteins are digested into peptides, typically using trypsin.

-

Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present at each temperature.

-

Data Analysis: The abundance of each protein is plotted against temperature to generate a "melting curve." A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Mechanism of Resistance: Genome-Wide CRISPR Knockout Screen

A genome-wide CRISPR knockout screen was utilized to identify genes whose loss confers resistance to this compound. This unbiased genetic screen revealed that the loss of NQO1 (NAD(P)H:quinone oxidoreductase 1) is a mechanism of this compound resistance.[2][3]

Experimental Workflow:

Caption: Workflow for a Genome-Wide CRISPR Knockout Screen.

Methodology:

-

sgRNA Library Transduction: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into Cas9-expressing lung cancer cells using lentiviral vectors.

-

Cell Treatment: The population of cells with gene knockouts is then treated with this compound.

-

Selection of Resistant Cells: Cells that are resistant to this compound will survive and proliferate, while sensitive cells will be eliminated.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving resistant cell population. The sgRNA sequences integrated into the genome are amplified by PCR and identified by next-generation sequencing.

-

Data Analysis: The frequency of each sgRNA in the resistant population is compared to the initial population. sgRNAs that are significantly enriched in the resistant population correspond to genes whose knockout confers resistance.

Cell Viability and Apoptosis Assays

Standard cell-based assays were used to quantify the effect of this compound on cell viability and to confirm the induction of apoptosis.

Cell Viability Assay:

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Method: Lung cancer cell lines and non-transformed lung cells were treated with a range of this compound concentrations (e.g., 5 nM to 10 µM) for 96 hours. Cell viability was assessed using assays such as the alamarBlue assay, which measures metabolic activity.[4]

Apoptosis Assays:

-

Western Blotting:

-

Principle: To detect the cleavage of key apoptotic proteins.

-

Method: Cells were treated with this compound (e.g., 3 µM) for various time points. Cell lysates were then subjected to SDS-PAGE and western blotting to detect the cleaved forms of caspase 3, caspase 7, and PARP1.[1]

-

-

Annexin V Staining:

-

Principle: To detect the externalization of phosphatidylserine, an early marker of apoptosis.

-

Method: Cells treated with this compound were stained with fluorescently labeled Annexin V and a dead cell marker (e.g., propidium iodide) and analyzed by flow cytometry.

-

Conclusion

The this compound compound represents a targeted therapeutic strategy for lung adenocarcinoma by exploiting the reliance of cancer cells on robust antioxidant systems. Its dual inhibitory action on GSR and TXNRD1 leads to a catastrophic failure of redox homeostasis, inducing a level of oxidative stress that is selectively lethal to cancer cells while sparing non-transformed cells. The elucidation of its mechanism of action through advanced techniques such as thermal proteome profiling and CRISPR-based genetic screens provides a solid foundation for its further development as a potential anticancer agent. The detailed methodologies presented in this guide are intended to facilitate further research and validation of this promising compound.

References

- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LCS3 in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound LCS3 has emerged as a promising agent in cancer therapy due to its selective cytotoxicity towards cancer cells while sparing non-transformed cells. This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis in cancer cells. It details the compound's impact on cellular redox homeostasis, the subsequent signaling cascades, and the key molecular players involved in the execution of programmed cell death. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound is a small molecule that has demonstrated selective growth inhibitory effects against a variety of cancer cell lines, with particular sensitivity noted in non-small cell lung cancer (NSCLC), central nervous system, and colorectal cancer cells[1]. A key characteristic of this compound is its ability to induce apoptosis, a form of programmed cell death, in malignant cells. This guide elucidates the molecular mechanisms underpinning the pro-apoptotic activity of this compound.

Mechanism of Action: Induction of Oxidative Stress

The primary mechanism of action of this compound involves the dual inhibition of two critical enzymes in the cellular antioxidant defense system: glutathione reductase (GSR) and thioredoxin reductase 1 (TXNRD1)[1].

-

Glutathione Reductase (GSR): GSR is essential for maintaining a reduced pool of glutathione (GSH), a major cellular antioxidant.

-

Thioredoxin Reductase 1 (TXNRD1): TXNRD1 is a key enzyme in the thioredoxin system, which plays a vital role in redox signaling and antioxidant defense.

By inhibiting both GSR and TXNRD1, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and the induction of oxidative stress[1]. This elevated oxidative stress serves as a primary trigger for the downstream signaling events that culminate in apoptosis.

Activation of the NRF2 Signaling Pathway

The induction of oxidative stress by this compound leads to the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway[1]. Under normal conditions, NRF2 is kept at low levels. However, upon oxidative stress, NRF2 is stabilized and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. While NRF2 activation is typically a pro-survival response to oxidative stress, its sustained activation can also contribute to apoptosis, potentially through the regulation of pro- and anti-apoptotic proteins.

Signaling Pathways in this compound-Induced Apoptosis

The oxidative stress and subsequent signaling alterations initiated by this compound converge on the intrinsic pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP) and the activation of a caspase cascade.

Role of Bcl-2 Family Proteins

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining cell fate. While direct quantitative data on the effect of this compound on all Bcl-2 family members is not yet available, the induction of the intrinsic apoptotic pathway strongly suggests a shift in this balance towards a pro-apoptotic state. It is hypothesized that the oxidative stress induced by this compound leads to the activation of pro-apoptotic Bcl-2 family members and/or the downregulation of anti-apoptotic members, ultimately leading to MOMP.

Caspase Activation and Execution of Apoptosis

Experimental evidence demonstrates that treatment with this compound leads to the cleavage and activation of key executioner caspases, including caspase-3 and caspase-7, in sensitive cancer cell lines[1]. Activated caspase-3 and -7 are responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase 1 (PARP1), which is a hallmark of apoptosis[1]. This proteolytic cascade dismantles the cell in an orderly fashion, leading to the characteristic morphological changes of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (µM) |

| H358 | < 5 |

| H1975 | < 5 |

| H3255 | < 5 |

| A549 | < 5 |

| H460 | < 5 |

| H1299 | < 5 |

| H23 | < 5 |

| H1650 | < 5 |

| HCC827 | < 5 |

| H1792 | < 5 |

| H2009 | < 5 |

| H2122 | < 5 |

| H2228 | < 5 |

| HOP62 | < 5 |

| HOP92 | < 5 |

| EKVX | < 5 |

| NCI-H226 | < 5 |

| NCI-H322M | < 5 |

| NCI-H460 | < 5 |

| NCI-H522 | < 5 |

| HPL1D (non-transformed) | > 10 |

| HBEC3-KT (non-transformed) | > 10 |

Data sourced from a study where 24 out of 25 NSCLC cell lines tested showed an IC50 of less than 5 µM, while non-transformed lung cell lines were relatively insensitive[1].

Table 2: Apoptosis Induction by this compound in Lung Adenocarcinoma (LUAD) Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |

| H358 | Control | ~8% |

| 0.5 µM LCS-1.34 (48h) | ~24% (3-fold increase) | |

| H1975 | Control | ~3.5% |

| 0.5 µM LCS-1.34 (48h) | ~11% (~3-fold increase) | |

| This compound-sensitive LUAD lines | 3 µM this compound (96h) | Significant increase |

| This compound-resistant cell lines | 3 µM this compound (96h) | No significant increase |

Data for H358 and H1975 cells treated with LCS-1.34 (this compound) from one study. General findings for this compound-sensitive and resistant lines are also noted[1].

Table 3: Western Blot Analysis of Apoptotic Markers in LUAD Cell Lines Treated with this compound

| Protein | Effect of 3 µM this compound (96h) |

| Cleaved Caspase-3 | Increased in sensitive cell lines |

| Cleaved Caspase-7 | Increased in sensitive cell lines |

| Cleaved PARP1 | Increased in sensitive cell lines |

Qualitative summary of western blot results from a study on this compound-sensitive LUAD cell lines[1]. Quantitative fold-change data is not currently available.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microtiter plates

-

This compound compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Apoptotic Markers

This protocol is for detecting the expression and cleavage of key apoptotic proteins.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described previously.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

References

An In-Depth Technical Guide to the LCS3 Inhibitor: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor LCS3, detailing its core structure, physicochemical properties, mechanism of action, and its effects on relevant signaling pathways. The information presented is collated from key research findings to support further investigation and drug development efforts in the field of oncology.

Core Properties and Structure of this compound

This compound is a small molecule that has been identified as a potent and selective inhibitor of lung adenocarcinoma cell growth. It functions as a reversible and uncompetitive inhibitor of the disulfide reductases Glutathione Reductase (GSR) and Thioredoxin Reductase 1 (TXNRD1)[1][2][3].

Molecular Structure:

The chemical structure of this compound is presented below.

(A brief, descriptive caption directly below each generated diagram (Within 100 characters).) Molecular Structure of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClN₂O₄ | [4] |

| Molecular Weight | 266.64 g/mol | [4] |

| Mechanism of Inhibition | Reversible and uncompetitive | [1][2] |

| Primary Targets | Glutathione Reductase (GSR), Thioredoxin Reductase 1 (TXNRD1) | [1][5] |

Quantitative Data: Efficacy and Target Inhibition

The inhibitory activity of this compound has been quantified against its primary targets and in various cancer cell lines.

| Target Enzyme | IC₅₀ (µM) | Reference |

| Glutathione Reductase (GSR) | 3.3 | [2][3] |

| Thioredoxin Reductase 1 (TXNRD1) | 3.8 | [2][3] |

Table 2: In Vitro Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC₅₀ (µM) | Sensitivity | Reference |

| H23 | < 5 | Sensitive | [1] |

| H1650 | < 5 | Sensitive | [1] |

| A549 | < 5 | Sensitive | [1] |

| H1975 | < 5 | Sensitive | [1] |

| H2228 | < 5 | Sensitive | [1] |

| H358 | < 5 | Sensitive | [1] |

| HCC827 | < 5 | Sensitive | [1] |

| H1299 | < 5 | Sensitive | [1] |

| H460 | < 5 | Sensitive | [1] |

| HPL1D (non-transformed) | > 10 | Insensitive | [1] |

| HBEC3-KT (non-transformed) | > 10 | Insensitive | [1] |

| (Note: This table presents a selection of cell lines from the original study for brevity. The original study screened 25 NSCLC cell lines, with 24 showing IC₅₀ < 5 µM[1].) |

Signaling Pathway of this compound Action

This compound exerts its cytotoxic effects by disrupting the cellular redox homeostasis. By inhibiting both GSR and TXNRD1, this compound leads to an accumulation of reactive oxygen species (ROS), which in turn activates the NRF2 signaling pathway and ultimately induces apoptosis in cancer cells[1][3].

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Thermal Proteome Profiling (TPP)

This protocol was employed to identify the cellular targets of this compound by assessing changes in protein thermal stability upon inhibitor binding[1].

Thermal Proteome Profiling Workflow

Methodology:

-

Cell Lysis and Protein Extraction: Lung adenocarcinoma cells (e.g., H23) are lysed, and the total protein concentration is determined.

-

This compound Treatment: Cell lysates are treated with this compound or a vehicle control (DMSO).

-

Thermal Shift Assay: The treated lysates are aliquoted and heated to a range of temperatures.

-

Separation of Aggregated Proteins: After heating, the samples are centrifuged to pellet the aggregated, denatured proteins.

-

Sample Preparation for Mass Spectrometry: The soluble protein fractions are collected, reduced, alkylated, and digested into peptides.

-

Tandem Mass Tag (TMT) Labeling: Peptides are labeled with TMT reagents for multiplexed quantitative proteomics.

-

LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins in each sample.

-

Data Analysis: The thermal melting curves of proteins in the presence and absence of this compound are compared to identify proteins with increased thermal stability, indicating a direct interaction with the inhibitor.

GSR and TXNRD1 Enzymatic Assays

In vitro enzymatic assays were performed to confirm the inhibitory activity of this compound against purified GSR and TXNRD1[1].

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, EDTA, and NADPH is prepared.

-

Enzyme and Inhibitor Incubation: Purified recombinant human GSR or TXNRD1 is incubated with varying concentrations of this compound.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate (oxidized glutathione (GSSG) for GSR or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for TXNRD1).

-

Kinetic Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.

Genome-Wide CRISPR-Cas9 Knockout Screen

A genome-wide CRISPR-Cas9 knockout screen was conducted to identify genes whose loss confers resistance to this compound[5].

Genome-Wide CRISPR-Cas9 Knockout Screen Workflow

Methodology:

-

Cell Line Preparation: A lung adenocarcinoma cell line stably expressing the Cas9 nuclease is generated.

-

Lentiviral sgRNA Library Transduction: The Cas9-expressing cells are transduced with a genome-scale lentiviral sgRNA library.

-

Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

-

This compound Treatment: The population of cells with gene knockouts is treated with a lethal concentration of this compound or a vehicle control.

-

Identification of Resistant Clones: Cells that survive the this compound treatment are harvested.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified by PCR and identified by next-generation sequencing.

-

Data Analysis: The abundance of each sgRNA in the this compound-treated population is compared to the control population to identify sgRNAs that are significantly enriched, indicating that the knockout of their target gene confers resistance to this compound. The loss of NQO1 was identified as a mechanism of this compound resistance through this methodology[5].

References

- 1. Characterization of a small molecule inhibitor of disulfide reductases that induces oxidative stress and lethality in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Guiding bar motif of thioredoxin reductase 1 modulates enzymatic activity and inhibitor binding by communicating with the co-factor FAD and regulating the flexible C-terminal redox motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a small molecule inhibitor of disulfide reductases that induces oxidative stress and lethality in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of LCS3 on Cellular Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream cellular effects of LCS3, a small molecule inhibitor with selective cytotoxicity against lung adenocarcinoma (LUAD) cells. This document details the molecular mechanisms of this compound action, focusing on its impact on key signaling pathways, and provides detailed protocols for the essential experiments used to elucidate these effects.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the activity of this compound in cellular and enzymatic assays.

Table 1: this compound IC50 Values for Inhibition of Cell Viability in Various Cell Lines

| Cell Line | Histological Subtype | This compound IC50 (µM) | Sensitivity |

| H358 | Lung Adenocarcinoma | < 5 | Sensitive |

| H1975 | Lung Adenocarcinoma | < 5 | Sensitive |

| H1650 | Lung Adenocarcinoma | < 5 | Sensitive |

| H23 | Lung Adenocarcinoma | < 5 | Sensitive |

| A549 | Lung Adenocarcinoma | 41.13 | Sensitive |

| H1299 | Lung Adenocarcinoma | 53.74 | Sensitive |

| HCC2279 | Lung Adenocarcinoma | > 10 | Resistant |

| HPL1D | Non-transformed Lung Epithelial | > 10 | Insensitive |

| MRC-9 | Normal Lung Fibroblast | > 10 | Insensitive |

Data compiled from multiple sources, including studies that screened a panel of 27 non-small cell lung cancer (NSCLC) cell lines where 24 showed an IC50 < 5µM.

Table 2: this compound IC50 Values for Enzymatic Inhibition

| Enzyme | This compound IC50 (µM) | Inhibition Mechanism |

| Glutathione Reductase (GSR) | 3.3 | Reversible, Uncompetitive |

| Thioredoxin Reductase 1 (TXNRD1) | 3.8 | Reversible, Uncompetitive |

Core Signaling Pathway of this compound Action

This compound exerts its cytotoxic effects through a well-defined signaling cascade initiated by the inhibition of two key disulfide reductases, GSR and TXNRD1. This inhibition disrupts cellular redox homeostasis, leading to the accumulation of reactive oxygen species (ROS). The elevated ROS levels then trigger the activation of the NRF2-mediated oxidative stress response pathway. Ultimately, the sustained oxidative stress culminates in the induction of apoptosis, the programmed cell death, in sensitive cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's downstream effects.

Cell Viability Assay (alamarBlue)

This protocol outlines the steps to determine the IC50 of this compound in cancer cell lines using the alamarBlue reagent.

Materials:

-

alamarBlue™ Cell Viability Reagent

-

96-well cell culture plates

-

Cell line of interest in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence or absorbance microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate for 72-96 hours.

-

-

alamarBlue Incubation:

-

Add alamarBlue reagent to each well at 10% of the total volume (e.g., 10 µL for a 100 µL volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence/absorbance from the no-cell control wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blotting for NRF2 and Apoptosis Markers

This protocol describes the detection of protein levels of NRF2, its downstream targets, and key apoptosis markers like cleaved caspase-3.

Materials:

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NRF2, anti-GCLC, anti-GCLM, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours).

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

-

Cellular Reactive Oxygen Species (ROS) Detection

This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Materials:

-

DCFDA or H2DCFDA probe

-

Cell line of interest

-

Black, clear-bottom 96-well plates

-

This compound

-

PBS or HBSS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

This compound Treatment:

-

Treat cells with this compound at the desired concentration for the appropriate duration.

-

-

DCFDA Staining:

-

Remove the treatment medium and wash the cells with warm PBS or HBSS.

-

Load the cells with 10-25 µM DCFDA in PBS or HBSS and incubate for 30-60 minutes at 37°C in the dark.

-

-

Data Acquisition:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a microplate reader. For flow cytometry, harvest the cells and analyze the fluorescence of the cell suspension.

-

-

Data Analysis:

-

Normalize the fluorescence of treated cells to that of untreated control cells.

-

Enzymatic Assays for GSR and TXNRD1 Inhibition

These protocols describe how to measure the enzymatic activity of GSR and TXNRD1 in the presence of this compound.

3.4.1. Glutathione Reductase (GSR) Activity Assay

Materials:

-

Purified human GSR enzyme

-

NADPH

-

Oxidized glutathione (GSSG)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA)

-

This compound

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing assay buffer, GSSG, and NADPH.

-

-

This compound Incubation:

-

In a 96-well plate, add varying concentrations of this compound to the wells.

-

Add the purified GSR enzyme to the wells and incubate for a short period.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the GSSG/NADPH mixture.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

3.4.2. Thioredoxin Reductase 1 (TXNRD1) Activity Assay

Materials:

-

Purified human TXNRD1 enzyme

-

NADPH

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)

-

This compound

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing assay buffer and NADPH.

-

-

This compound Incubation:

-

In a 96-well plate, add varying concentrations of this compound to the wells.

-

Add the purified TXNRD1 enzyme and incubate.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding DTNB.

-

-

Measurement:

-

Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB).

-

-

Data Analysis:

-

Calculate the reaction rate for each this compound concentration.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the this compound concentration.

-

Mandatory Visualizations

NRF2 Signaling Pathway Activation by this compound

The following diagram illustrates the activation of the NRF2 signaling pathway in response to the oxidative stress induced by this compound.

Apoptosis Induction by this compound

This diagram depicts the proposed apoptotic pathway activated by this compound, likely involving both intrinsic and extrinsic signaling cascades due to cellular stress.

Experimental Workflow for Investigating this compound Effects

The logical flow of experiments to characterize the downstream effects of a novel compound like this compound is illustrated below.

The Function of MAP1LC3C in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule-associated protein 1 light chain 3C (MAP1LC3C, hereafter LC3C) is a member of the Atg8 family of ubiquitin-like proteins, which are central to the process of autophagy. While the roles of its paralogs, LC3A and LC3B, have been extensively studied, LC3C is emerging as a critical player with distinct and non-redundant functions in specialized forms of selective autophagy. This technical guide provides an in-depth examination of the function of LC3C in autophagy, with a particular focus on its role in xenophagy and noncanonical autophagy pathways. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling networks involving LC3C to support advanced research and therapeutic development.

Introduction to LC3C and its Unique Structural Features

The mammalian Atg8 family comprises LC3 and GABARAP subfamilies, which are essential for the formation and maturation of the autophagosome. LC3C is an evolutionary recent paralog, present only in higher primates and humans, and exhibits significant sequence divergence from LC3A and LC3B, particularly in its N-terminal region and a unique C-terminal peptide.[1][2][3] This structural distinctiveness underlies its specialized functions.

Two key features distinguish LC3C:

-

C-Terminal Peptide: LC3C possesses a unique 20-amino acid peptide C-terminal to the conserved glycine (G126) that is lipidated during autophagosome formation.[1][2] This peptide is crucial for its role in the selective degradation of specific cargo, such as post-division midbody rings.[4][5]

-

Noncanonical LIR Interaction: LC3C interacts with certain autophagy receptors through a noncanonical LC3-interacting region (LIR), termed a CLIR (LC3C-interacting region). A prime example is its interaction with the autophagy receptor NDP52 (also known as CALCOCO2).[6][7]

Quantitative Data on LC3C Interactions and Expression

The specific functions of LC3C are underscored by its distinct binding affinities and expression patterns. The following tables summarize key quantitative data from published studies.

| Interacting Proteins | Binding Affinity (K D) | Method | Reference |

| LC3C with NDP52 CLIR peptide | 1.6 µM | Fluorescence Anisotropy | |

| LC3A with NDP52 CLIR peptide | 15.1 µM | Fluorescence Anisotropy |

Table 1: Binding Affinities of LC3C and LC3A with the NDP52 CLIR motif. The approximately 10-fold higher affinity of LC3C for the NDP52 CLIR peptide highlights the specificity of this interaction, which is critical for its function in xenophagy.

| Cell Line/Tissue | Relative mRNA Expression | Method | Reference |

| Various Cancer Cell Lines | Variably expressed; often lower than LC3A/B | Western Blot/Confocal Microscopy | [2][8][9] |

| Normal Tissues | Poorly expressed in most tissues | - | [8] |

| Hepatocellular Carcinoma (HCC) vs. Metastases | LC3II/LC3I protein levels significantly higher in metastases | Western Blot | [10] |

Table 2: Expression Profile of LC3C. LC3C generally shows a more restricted and lower level of expression compared to LC3A and LC3B, but its expression can be significant in certain cancer types and is dynamically regulated.

Core Functions of LC3C in Autophagy

LC3C's unique structural features enable it to participate in specialized autophagic processes that are distinct from the more generalized functions of LC3B.

Essential Role in Xenophagy

Xenophagy is the selective autophagic degradation of intracellular pathogens. LC3C plays a crucial, non-redundant role in the clearance of bacteria such as Salmonella enterica.[7][11] This process is mediated by its specific interaction with the autophagy receptor NDP52.[7] Upon bacterial invasion of the cytosol, NDP52 recognizes ubiquitin-coated bacteria and preferentially recruits LC3C to the bacterial surface.[7] The recruitment of LC3C is a critical initiating step that then leads to the assembly of the broader autophagy machinery, including other ATG8 paralogs, to form the autophagosome around the bacterium for subsequent lysosomal degradation.[12]

Noncanonical Autophagy Pathways

LC3C-mediated autophagy can operate through a noncanonical pathway that is independent of some core autophagy-related (Atg) proteins required for canonical autophagy, such as ULK1. Instead, LC3C autophagy requires an alternative set of upstream regulatory complexes.[13][14] Key components of this noncanonical pathway include:

-

ULK3: A serine/threonine kinase that is part of a complex with FIP200 and ATG13, and is required for LC3C-dependent autophagy.[5][13]

-

PI3K Complex: A complex containing UVRAG, RUBCN, and PIK3C2A, which is distinct from the Beclin 1-ATG14L complex used in canonical autophagy.[13][14]

-

TSG101: A component of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery.[13]

This noncanonical pathway is involved in the selective degradation of specific cellular components, such as post-division midbody rings, which has implications for cancer cell stemness.[4][13]

Tumor Suppression and Other Roles

Emerging evidence points to a tumor-suppressive role for LC3C in certain cancers, such as clear cell renal cell carcinoma.[1][2] This is in contrast to LC3B, which can have an oncogenic role in the same cancer type.[1][2] The tumor-suppressive function of LC3C is linked to its ability to selectively degrade oncogenic proteins, such as the MET receptor tyrosine kinase, thereby inhibiting cancer cell invasion and migration.[15]

Signaling Pathways Involving LC3C

The distinct functions of LC3C are governed by specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: LC3C-mediated xenophagy of intracellular bacteria.

Caption: Noncanonical autophagy pathway involving LC3C.

Key Experimental Protocols

Accurate assessment of LC3C function requires specific and robust experimental protocols. The following sections detail methodologies for core techniques used to study LC3C-mediated autophagy.

Western Blotting for LC3C-II Detection and Autophagic Flux

Western blotting is used to detect the conversion of the cytosolic form of LC3C (LC3C-I) to its lipidated, autophagosome-associated form (LC3C-II). An increase in the LC3C-II band is indicative of autophagosome formation. To measure autophagic flux, the analysis is performed in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA).

-

SDS-PAGE gels (12% or gradient 4-20% for better separation of LC3C-I and LC3C-II).

-

PVDF membrane (0.2 µm).

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody: Rabbit anti-LC3C.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Autophagy inhibitor: Chloroquine (CQ) or Bafilomycin A1 (BafA1).

Protocol:

-

Cell Treatment: Plate cells and treat with the experimental compound. For autophagic flux measurement, include four conditions: (1) untreated control, (2) stimulus alone, (3) lysosomal inhibitor alone (e.g., 50 µM CQ for 2-4 hours), and (4) stimulus followed by lysosomal inhibitor for the final 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto the gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-LC3C antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

-

Analysis: Quantify the band intensity of LC3C-II. Autophagic flux is determined by the difference in LC3C-II levels between samples with and without the lysosomal inhibitor.

Immunofluorescence for LC3C Puncta Visualization

Immunofluorescence microscopy allows for the visualization of LC3C-positive puncta, which represent autophagosomes.

Materials:

-

Cells grown on glass coverslips.

-

Fixative: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer: 0.1-0.25% Triton X-100 in PBS.

-

Blocking solution: 1-5% BSA or goat serum in PBS.

-

Primary antibody: Rabbit anti-LC3C.

-

Secondary antibody: Fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).

-

Nuclear stain: DAPI.

-

Antifade mounting medium.

Protocol:

-

Cell Treatment: Treat cells on coverslips as required for the experiment.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-LC3C antibody (diluted in blocking solution, e.g., 1:200 to 1:500) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope. Quantify the number and intensity of LC3C puncta per cell using image analysis software.

Co-Immunoprecipitation (Co-IP) to Identify LC3C Interactors

Co-IP is used to identify proteins that interact with LC3C within the cell.

Materials:

-

Cell lysis buffer for Co-IP (less stringent than RIPA, e.g., containing 0.5-1% NP-40).

-

Primary antibody for IP: Rabbit anti-LC3C.

-

Control IgG (e.g., Rabbit IgG).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer).

Protocol:

-

Cell Lysis: Lyse cells with Co-IP lysis buffer. Collect and clarify the lysate as described for Western blotting.

-

Pre-clearing (Optional): Incubate the lysate with beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the lysate with the anti-LC3C antibody or control IgG overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add Protein A/G beads and incubate for 1-3 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For analysis by Western blotting, resuspend the beads in Laemmli sample buffer and boil.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Conclusion and Future Directions

LC3C is a specialized member of the Atg8 family with critical roles in selective autophagy, particularly in host defense against intracellular pathogens and in the regulation of cellular components linked to cancer. Its unique structural features and involvement in noncanonical autophagic pathways distinguish it from its more ubiquitously studied paralogs. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuanced functions of LC3C.

Future research should focus on:

-

Elucidating the full range of cargo receptors that interact specifically with LC3C.

-

Further dissecting the upstream signaling pathways that regulate LC3C expression and activity.

-

Exploring the therapeutic potential of modulating LC3C-dependent autophagy in diseases such as cancer and infectious diseases.

A deeper understanding of LC3C's function will be pivotal for developing novel therapeutic strategies that can selectively target specific autophagic pathways.

References

- 1. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Autophagosome Proteins LC3A, LC3B and LC3C Have Distinct Subcellular Distribution Kinetics and Expression in Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Autophagosome Proteins LC3A, LC3B and LC3C Have Distinct Subcellular Distribution Kinetics and Expression in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagosome Proteins LC3A, LC3B and LC3C Have Distinct Subcellular Distribution Kinetics and Expression in Cancer Cell Lines | PLOS One [journals.plos.org]

- 10. Gene and protein expression of mTOR and LC3 in hepatocellular carcinoma, colorectal liver metastasis and "normal" liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Selective MAP1LC3C (LC3C) autophagy requires noncanonical regulators and the C-terminal peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Localization and Expression of LC3C and LCE3C Proteins

Introduction

This technical guide provides a comprehensive overview of the cellular localization and expression of two distinct proteins: Microtubule-associated protein 1A/1B-light chain 3C (LC3C) and Late Cornified Envelope 3C (LCE3C). The initial query for "LCS3C" did not yield a specific protein, suggesting a potential typographical error. This guide addresses the two most probable candidates, LC3C and LCE3C, to provide a thorough resource for researchers, scientists, and drug development professionals.

Part 1: LC3C (MAP1LC3C)

1.1 Overview of LC3C

Microtubule-associated protein 1A/1B-light chain 3C (LC3C) is a member of the LC3 protein family, which are crucial components of the autophagy machinery. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and LC3 proteins are key markers for autophagosome formation.[1][2] While LC3B is the most extensively studied isoform, emerging research highlights the distinct roles and regulation of LC3C.[3][4]

1.2 Cellular Localization of LC3C

LC3C exhibits a dynamic and distinct subcellular distribution compared to its paralogs, LC3A and LC3B.

-

Cytoplasmic and Nuclear Localization : In several human cancer cell lines, LC3C is found in the cytoplasm and exhibits strong localization within the nucleus, excluding the nucleoli.[1] This dual localization suggests that LC3C may have functions in both the cytoplasm, related to canonical autophagy, and in the nucleus.

-

Co-localization with other Autophagy Proteins : Within the nucleus, LC3C extensively co-localizes with LC3A and the autophagy-initiating protein Beclin-1.[1] In the cytoplasm, however, there is minimal co-localization between LC3A, LC3B, and LC3C, suggesting that autophagosomes may be formed by distinct LC3 paralogs.[1]

-

Nuclear-Cytoplasmic Trafficking : The localization of LC3C is influenced by nuclear transport machinery. Treatment with Leptomycin B, a nuclear export inhibitor, leads to the nuclear accumulation of LC3C.[1] Conversely, Ivermectin, a nuclear import inhibitor, can reduce its nuclear accumulation in some cell lines.[1]

-

Response to LC3B Depletion : In primary human fibroblasts, the functional loss of LC3B in the cytosol, either through pharmacological inhibition of SIRT1 or siRNA-mediated knockdown, leads to a compensatory redistribution of LC3C.[2][4][5][6] This includes an increase in cytosolic LC3C and a heightened co-localization with the autophagy receptor p62, suggesting an active role for LC3C in compensating for the loss of LC3B function.[2][4][5][6]

1.3 Expression of LC3C

The expression of LC3C can vary across different cell types and conditions.

-

Expression in Cancer Cell Lines : LC3C expression has been observed in a panel of human cancer cell lines, as well as in normal MRC5 fibroblasts and HUVEC cells.[1]

-

Compensatory Expression : Studies have shown that the depletion of LC3B does not alter the total protein expression of LC3A, LC3B, or LC3C, indicating that the compensatory mechanism of LC3C is likely due to redistribution rather than increased expression.[2][4][6]

1.4 Experimental Protocols

1.4.1 Immunofluorescence Staining for LC3C Localization

-

Cell Culture and Treatment : Cells are cultured on coverslips and may be treated with agents such as Leptomycin B or Ivermectin to study nuclear-cytoplasmic trafficking.

-

Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking : Non-specific binding is blocked using a solution of 5% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation : Cells are incubated with a primary antibody specific for LC3C overnight at 4°C.

-

Secondary Antibody Incubation : After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting : Nuclei are counterstained with DAPI, and coverslips are mounted on slides with an anti-fade mounting medium.

-

Imaging : Images are acquired using a confocal microscope.

1.4.2 Western Blot Analysis of Subcellular Fractions

-

Cell Lysis and Fractionation : Cells are harvested and subjected to a subcellular fractionation protocol to separate nuclear and cytoplasmic extracts.

-

Protein Quantification : Protein concentration in each fraction is determined using a BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against LC3C and markers for nuclear and cytoplasmic fractions.

-

Detection : After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

1.5 Signaling and Regulatory Pathways

The regulation of LC3C localization and function is intricate and involves several signaling molecules.

1.5.1 Regulation of LC3C by SIRT1

Sirtuin 1 (SIRT1) has been shown to regulate the translocation of LC3B from the nucleus to the cytosol. Inhibition of SIRT1 leads to the nuclear trapping of LC3B, which in turn triggers a compensatory response from LC3C.

Caption: Regulation of LC3C localization by SIRT1-mediated LC3B trafficking.

Part 2: LCE3C (Late Cornified Envelope 3C)

2.1 Overview of LCE3C

Late Cornified Envelope 3C (LCE3C) is a member of the LCE gene family, which are crucial for the formation of the cornified envelope of the stratum corneum.[7][8][9] This structure is essential for the skin's barrier function and innate cutaneous defense.[7]

2.2 Cellular Localization of LCE3C

-

Stratum Corneum : LCE3C is a structural component of the cornified envelope, which is the outermost layer of the epidermis.[7][8][9]

2.3 Expression of LCE3C

-

Tissue Expression : The expression of LCE3C is largely restricted to the epidermis.[12] The Human Protein Atlas notes that a comprehensive protein expression profile across all normal tissues is not yet available due to insufficient data.[10]

-

Induction upon Injury : Expression of LCE3C is normally induced following skin injury or disruption of the epidermal barrier, highlighting its role in barrier repair.[7]

-

Association with Psoriasis : A common deletion of the LCE3C and LCE3B genes has been strongly associated with an increased risk of psoriasis in multiple populations.[7][13][14] This deletion is thought to compromise the skin's barrier repair and antimicrobial defense mechanisms.[7]

2.4 Quantitative Expression Data

While a comprehensive quantitative protein expression table is not available, RNA-seq data from the Human Protein Atlas provides some insights into LCE3C mRNA expression in different tissues.

| Tissue | RNA Expression (TPM) |

| Skin | High |

| Esophagus | Moderate |

| Other Tissues | Low to Not Detected |

Note: This table is a qualitative summary based on available data and should be interpreted with caution.

2.5 Experimental Protocols

2.5.1 Immunohistochemistry for LCE3C in Skin Tissue

-

Tissue Preparation : Formalin-fixed, paraffin-embedded skin tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval : Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

-

Blocking : Endogenous peroxidase activity is quenched, and non-specific binding is blocked with a protein block solution.

-

Primary Antibody Incubation : Sections are incubated with a primary antibody specific for LCE3C.

-

Detection System : A polymer-based detection system with a secondary antibody conjugated to HRP is used.

-

Chromogen : The signal is visualized using a chromogen such as DAB.

-

Counterstaining and Mounting : Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Analysis : The staining pattern and intensity in the different layers of the epidermis are analyzed.

2.6 Signaling and Functional Pathways

LCE3C is involved in the formation of the cornified envelope and contributes to the skin's innate immunity.

2.6.1 Role of LCE3C in Epidermal Barrier Function

The formation of the cornified envelope is a complex process involving numerous proteins. LCE3C is a key structural component that contributes to the integrity and protective function of this barrier.

References

- 1. Autophagosome Proteins LC3A, LC3B and LC3C Have Distinct Subcellular Distribution Kinetics and Expression in Cancer Cell Lines | PLOS One [journals.plos.org]

- 2. novel-insights-into-the-cellular-localization-and-regulation-of-the-autophagosomal-proteins-lc3a-lc3b-and-lc3c - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Insights into the Cellular Localization and Regulation of the Autophagosomal Proteins LC3A, LC3B and LC3C [mdpi.com]

- 5. Novel Insights into the Cellular Localization and Regulation of the Autophagosomal Proteins LC3A, LC3B and LC3C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Insights into the Cellular Localization and Regulation of the Autophagosomal Proteins LC3A, LC3B and LC3C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene - LCE3C [maayanlab.cloud]

- 8. uniprot.org [uniprot.org]

- 9. genecards.org [genecards.org]

- 10. LCE3C protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. Tissue expression of LCE3C - Summary - The Human Protein Atlas [proteinatlas.org]

- 12. altmeyers.org [altmeyers.org]

- 13. LCE3C late cornified envelope 3C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Discovering the Binding Partners and Interactome of LCE3C and LC3C: A Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions is fundamental to understanding cellular processes and the molecular basis of diseases. This technical guide delves into the binding partners and interactomes of two distinct proteins that are sometimes colloquially conflated due to their similar nomenclature: Late Cornified Envelope 3C (LCE3C), a key structural protein in the skin, and Microtubule-associated protein 1 light chain 3 gamma (MAP1LC3C, commonly known as LC3C), a crucial component of the autophagy machinery. This document provides a comprehensive overview of their known interactors, the experimental methodologies used to identify these interactions, and their roles in respective signaling pathways.

Section 1: The Interactome of Late Cornified Envelope 3C (LCE3C)

LCE3C is a member of the late cornified envelope protein family, which are essential for the formation of the cornified envelope, a critical barrier structure in the outermost layer of the skin. Deletions in the LCE3B and LCE3C genes have been identified as a significant risk factor for psoriasis, highlighting the protein's importance in maintaining skin homeostasis.

LCE3C Binding Partners

Based on data from the BioGRID database, LCE3C is known to have 66 binding partners, participating in 75 distinct interactions. A selection of these interactors is presented in the table below. The interactions are primarily derived from high-throughput screening methodologies.

| Interactor Gene | Interactor Name | Experimental System |

| LCE1A | Late Cornified Envelope 1A | Two-hybrid |

| LCE1B | Late Cornified Envelope 1B | Two-hybrid |

| LCE1C | Late Cornified Envelope 1C | Two-hybrid |

| LCE2C | Late Cornified Envelope 2C | Two-hybrid |

| LCE2D | Late Cornified Envelope 2D | Two-hybrid |

| LOR | Loricrin | Two-hybrid |

| IVL | Involucrin | Two-hybrid |

| RPTN | Repetin | Two-hybrid |

| HLA-C | HLA class I histocompatibility antigen, C alpha chain | Two-hybrid |

This table represents a subset of the 66 known interactors of LCE3C. The full list can be accessed through the BioGRID database.

Signaling Pathway of LCE3C in Cornified Envelope Formation

LCE3C and its binding partners are integral to the multi-step process of cornified envelope formation. This process begins in the upper layers of the epidermis, where precursor proteins are cross-linked by transglutaminases to form a resilient, insoluble structure. The following diagram illustrates the key relationships in this pathway.

Experimental Protocol: Yeast Two-Hybrid (Y2H) Screen

The majority of LCE3C interactions were identified using the yeast two-hybrid system. This genetic method is designed to detect protein-protein interactions in vivo.

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., LCE3C) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor. This drives the expression of a reporter gene, which can be detected by cell growth on selective media or a colorimetric assay.

Detailed Protocol:

-

Vector Construction:

-

Clone the full-length cDNA of LCE3C into a pGBKT7 vector (or equivalent) to create a fusion with the GAL4 DNA-binding domain (BD-LCE3C).

-

Construct a cDNA library from human keratinocytes in a pGADT7 vector (or equivalent) to create fusions with the GAL4 activation domain (AD-prey library).

-

-

Yeast Transformation:

-

Co-transform the BD-LCE3C plasmid and the AD-prey library into a suitable yeast strain (e.g., AH109 or Y2HGold).

-

Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids.

-

-

Interaction Screening:

-

Replica-plate the colonies from the SD/-Trp/-Leu plates onto a high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade), and containing X-α-Gal for a colorimetric assay.

-

Incubate the plates at 30°C for 3-7 days.

-

-

Identification of Positive Clones:

-

Colonies that grow on the high-stringency medium and/or turn blue in the presence of X-α-Gal are considered positive for a protein-protein interaction.

-

Isolate the AD-prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the AD-prey plasmid to identify the interacting protein.

-

-

Validation of Interactions:

-

Re-transform the identified AD-prey plasmid with the BD-LCE3C plasmid into the yeast host strain to confirm the interaction.

-

Perform control transformations with empty BD and AD vectors to eliminate false positives.

-

Further validation can be performed using orthogonal methods such as co-immunoprecipitation.

-

Section 2: The Interactome of Microtubule-Associated Protein 1 Light Chain 3 Gamma (LC3C)

MAP1LC3C, or LC3C, is a member of the Atg8 family of ubiquitin-like proteins. It is a key player in autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates. LC3C is involved in the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic cargo destined for degradation.

LC3C Binding Partners

The interactome of LC3C is extensive, with UniProt listing 74 known interactors. These interactions are critical for the regulation of autophagy and the selective targeting of cargo. The table below highlights some of the key binding partners of LC3C.

| Interactor Gene | Interactor Name | Function in Autophagy | Experimental Method |

| TFG | TFG, TRK-fused gene | Regulates ULK1 localization and autophagosome formation[1] | Co-immunoprecipitation |

| MET | Met proto-oncogene, receptor tyrosine kinase | Cargo for selective autophagy | Co-immunoprecipitation |

| UBQLN1 | Ubiquilin 1 | Autophagy receptor | Affinity Chromatography |

| UBQLN4 | Ubiquilin 4 | Autophagy receptor | Affinity Chromatography |

| ATG13 | Autophagy related 13 | Component of the ULK1 initiation complex | Two-hybrid |

| TECPR2 | Tectonin beta-propeller repeat containing 2 | Autophagy receptor | Co-immunoprecipitation |

This table provides a selection of LC3C interactors. For a comprehensive list, refer to the UniProt and BioGRID databases.

Signaling Pathway of LC3C in Selective Autophagy

LC3C plays a crucial role in selective autophagy, where specific cellular components are targeted for degradation. This process is initiated by the ULK1 complex and involves the recruitment of LC3C to the forming autophagosome membrane, where it interacts with autophagy receptors that recognize and bind the cargo.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.

Principle: An antibody specific to a known "bait" protein (e.g., LC3C) is used to pull down the bait protein from a cell lysate. If other "prey" proteins are part of a complex with the bait protein, they will also be pulled down. The entire complex is then isolated, and the prey proteins can be identified by Western blotting or mass spectrometry.

Detailed Protocol:

-

Cell Lysis:

-

Culture cells (e.g., HEK293T) to 80-90% confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G agarose or magnetic beads to the protein extract.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody specific for the bait protein (e.g., anti-LC3C antibody) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture.

-

Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Remove the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-